molecular formula C20H22N2O3 B4011430 N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide

N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide

Cat. No. B4011430
M. Wt: 338.4 g/mol
InChI Key: WMFRGAGILFWMAW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely involved in advanced materials or pharmaceutical research. Such compounds often exhibit interesting chemical, physical, and biological properties due to their unique molecular structures.

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, methods involving cyclic reagents and bromine have been used to synthesize compounds with similar complexity, highlighting the importance of controlled reactions and the ability to introduce functional groups in specific molecular locations (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their chemical behavior. Spectroscopic methods like FT-IR, FT-Raman, and NMR, along with computational tools such as DFT calculations, provide insights into vibrational frequencies, molecular geometries, and electronic properties. These techniques were applied to analyze compounds with comparable structural complexity, helping to elucidate their stability and charge distribution (Renjith et al., 2014).

Chemical Reactions and Properties

The reactivity of a molecule is influenced by its functional groups and molecular structure. Studies on similar molecules have explored reactions like the Curtius rearrangement, providing pathways to derive new compounds with potential biological activities. Such investigations reveal the versatility and reactivity of these molecules under various conditions (Оkovytaya & Tarabara, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are integral for the practical application of organic compounds. X-ray crystallography offers detailed insight into the arrangement of atoms within a crystal lattice, aiding in the understanding of how molecular structure affects physical properties. For instance, the crystal structure and herbicidal activity of a related compound were determined, demonstrating the relationship between structure and function (Liu et al., 2008).

Chemical Properties Analysis

The chemical properties of a compound, including reactivity, stability, and interactions with other molecules, are pivotal for its application. Techniques like NBO analysis and HOMO-LUMO studies provide insights into the electronic structure and potential chemical behavior. Research on compounds with analogous structures has employed these analyses to predict reactivity and stability (Renjith et al., 2014).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-11-4-3-5-15(12(11)2)21-16(23)8-9-22-19(24)17-13-6-7-14(10-13)18(17)20(22)25/h3-7,13-14,17-18H,8-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFRGAGILFWMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide

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